molecular formula C7H6BrNO2 B111024 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS No. 103058-87-3

5-Bromo-2-methoxypyridine-3-carbaldehyde

Cat. No.: B111024
CAS No.: 103058-87-3
M. Wt: 216.03 g/mol
InChI Key: VRNOWEKCASDTFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxypyridine-3-carbaldehyde is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of potential drug candidates. It has been used in the development of selective CB2 agonists, which are being investigated for their therapeutic potential in treating conditions such as inflammation and pain .

Industry: The compound is also used in the production of agrochemicals and fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various industrial applications .

Comparison with Similar Compounds

    5-Bromo-2-methoxypyridine: Lacks the aldehyde group at the 3-position.

    2-Methoxypyridine-3-carbaldehyde: Lacks the bromine atom at the 5-position.

    5-Bromo-3-methoxypyridine-2-carbaldehyde: The positions of the methoxy and aldehyde groups are reversed.

Uniqueness: 5-Bromo-2-methoxypyridine-3-carbaldehyde is unique due to the specific arrangement of the bromine, methoxy, and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOWEKCASDTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363962
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103058-87-3
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-3-carbaldehyde
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